molecular formula C17H20N2O B14124897 3-[(4-Tert-butylphenyl)amino]benzamide

3-[(4-Tert-butylphenyl)amino]benzamide

Cat. No.: B14124897
M. Wt: 268.35 g/mol
InChI Key: XJLGCCPZDHSIDZ-UHFFFAOYSA-N
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Description

3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide is an organic compound with the molecular formula C17H20N2O It is a derivative of benzamide, characterized by the presence of a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide typically involves the reaction of 4-(1,1-Dimethylethyl)aniline with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzoic acid
  • 3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzyl alcohol
  • 3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzyl chloride

Uniqueness

3-[[4-(1,1-Dimethylethyl)phenyl]amino]benzamide is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-(4-tert-butylanilino)benzamide

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-14(10-8-13)19-15-6-4-5-12(11-15)16(18)20/h4-11,19H,1-3H3,(H2,18,20)

InChI Key

XJLGCCPZDHSIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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